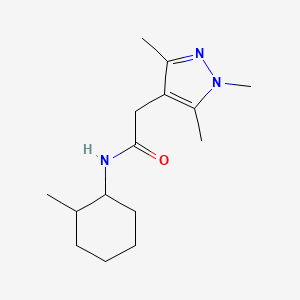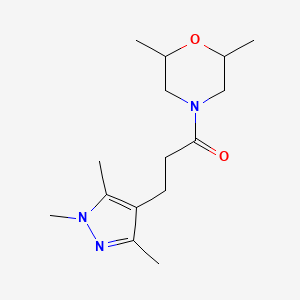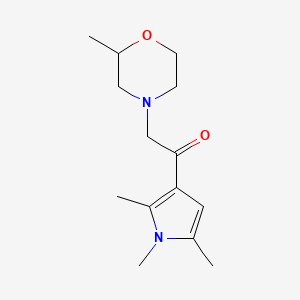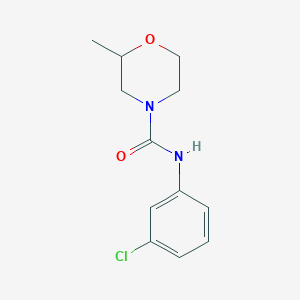![molecular formula C17H30N2O B7492211 N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)
N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide, also known as TMC-1, is a synthetic compound that has been extensively studied for its potential applications in the field of biomedicine. The compound is a cyclic amide that belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide also inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and physiological effects:
N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase the levels of several antioxidant enzymes, including superoxide dismutase and catalase. N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products, which are indicators of oxidative stress. In terms of physiological effects, N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide for lab experiments is its high solubility in water, which makes it easy to administer to animals. Additionally, N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has a low toxicity profile, which makes it safe for use in animal studies. However, one limitation of N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide is its relatively short half-life in the body, which can make it difficult to maintain therapeutic levels of the compound over extended periods of time.
Direcciones Futuras
There are several potential future directions for the study of N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide. One area of research is the development of more potent derivatives of the compound that have improved pharmacological properties. Another area of research is the investigation of the potential applications of N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the use of N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide as a chemopreventive agent for cancer is an area of active research.
Métodos De Síntesis
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 2,2,6,6-tetramethylpiperidine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by the coupling of the resulting carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the amine group using trifluoroacetic acid (TFA). The yield of the synthesis is typically around 60%, and the purity can be improved using column chromatography.
Aplicaciones Científicas De Investigación
N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has been studied extensively for its potential applications as a neuroprotective agent. The compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors that contribute to neurodegeneration. N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
Propiedades
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-16(2)9-13(10-17(3,4)19-16)18-15(20)14-8-11-5-6-12(14)7-11/h11-14,19H,5-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPZYLPNNMFMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CC3CCC2C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)

![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)

![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)


![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
